N-[(3-methylphenoxy)acetyl]alanine
Description
N-[(3-Methylphenoxy)acetyl]alanine is a synthetic alanine derivative characterized by a phenoxyacetyl group substituted at the 3-methyl position on the phenyl ring. The compound’s structure combines the alanine backbone with a (3-methylphenoxy)acetyl moiety, which may confer unique physicochemical properties, such as enhanced hydrophobicity or receptor-binding affinity compared to unmodified alanine .
Properties
IUPAC Name |
2-[[2-(3-methylphenoxy)acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8-4-3-5-10(6-8)17-7-11(14)13-9(2)12(15)16/h3-6,9H,7H2,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLTZOHQDIEHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Agrochemical Derivatives
- Benalaxyl (methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine): Structure: Features a phenylacetyl group and 2,6-dimethylphenyl substitution. Application: Broad-spectrum fungicide targeting oomycetes . Key Difference: Unlike N-[(3-methylphenoxy)acetyl]alanine, benalaxyl lacks the phenoxy linkage, relying instead on a phenylacetyl group. This structural variation may influence solubility and target specificity.
- Metalaxyl-M (methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-D-alanine): Structure: Contains a methoxyacetyl group and stereospecific D-alanine backbone. Application: Systemic fungicide with enantiomer-dependent activity .
Pharmaceutical Derivatives
- NAPMA (N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide): Structure: Shares the (3-methylphenoxy)acetyl motif but includes a piperazinyl-phenylamide scaffold. Key Insight: The addition of a piperazinyl group in NAPMA introduces basicity and hydrogen-bonding capacity, which may enhance cellular uptake compared to the simpler alanine derivative.
Amino Acid Modifications
- N-Methylalanine: Structure: Alanine with a methyl group on the amino nitrogen. Used as a biomarker in metabolic studies .
- 3-Fluoro-N-(1-phenylethyl)-L-alanine :
- Structure : Fluorinated alanine derivative with a phenylethyl group.
- Application : Investigated for its role in modulating enzyme activity or receptor interactions due to fluorine’s electronegativity .
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